4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 5-methylfurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It can be used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biological Studies: The compound’s interactions with biological molecules are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with biological targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further research.
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-2-7-12(18-9)8-15-16-13(17)10-3-5-11(14)6-4-10/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
BKUJWAHCCKUJRA-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.